Antibacterial Potency Against Enterococcus faecalis: Direct Comparison with Piperidine-Containing Indole-Benzamide Indoramin
In disk diffusion assays, 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide demonstrated substantial antibacterial activity against E. faecalis with an inhibition zone of 29 mm and an MIC of 40 µg/mL. In contrast, the clinically used indole-benzamide antihypertensive indoramin (which incorporates a piperidine spacer rather than a simple ethyl linker) exhibits no reported antibacterial activity; its pharmacology is restricted to α1-adrenergic antagonism. This functional divergence demonstrates how linker and substituent modifications on the common indole-benzamide scaffold dictate entirely distinct biological target profiles .
| Evidence Dimension | Antibacterial activity against Enterococcus faecalis |
|---|---|
| Target Compound Data | Inhibition zone: 29 mm; MIC: 40 µg/mL |
| Comparator Or Baseline | Indoramin (N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]benzamide, CAS 26844-12-2) |
| Quantified Difference | Indoramin: no reported antibacterial activity; pharmacological profile is exclusively α1-adrenergic antagonist |
| Conditions | Disk diffusion assay; pathogen: E. faecalis |
Why This Matters
This data validates the compound as a viable starting point for antimicrobial SAR exploration distinct from indoramin-based α1-adrenergic programs.
